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molecular formula C9H11ClO2 B8777592 1-(Chloromethyl)-3-(methoxymethoxy)benzene

1-(Chloromethyl)-3-(methoxymethoxy)benzene

Cat. No. B8777592
M. Wt: 186.63 g/mol
InChI Key: DTFMHLCTRAVPIP-UHFFFAOYSA-N
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Patent
US09090651B2

Procedure details

n-Butanethiol (0.69 mL, 6.4 mmol) was added dropwise to a cold suspension of NaH (60% oil dispersion, 307 mg, 7.7 mmol) in DMF (10 mL). After 30 min, the resulting solution was treated with 3-methoxymethoxybenzyl chloride (40) (595 mg, 3.2 mmol) and stirred for an additional hour at room temperature. The reaction mixture was quenched with saturated NH4Cl and extracted with ether. The combined organic phase was washed with brine, dried over Na2SO4, and concentrated. The crude residue was purified by flash chromatography eluting with 1% AcOEt-Hexanes to yield n-butylsulfide 42 (248 mg, 32%). 1H NMR (400 MHz, CDCl3) δ: 0.90 (t, J=7.3 Hz, 3H, —CH3), 1.40 (m, 2H, —CH2—CH2), 1.56 (m, 2H, —CH2—CH2), 2.44 (t, J=7.5 Hz, 2H, —CH2—S), 3.50 (s, 3H, OMe) 3.69 (s, 2H, —CH2—S), 5.20 (s, 2H, —CH2—O), 6.96 (d, J=7.2 Hz, 1H, Ar), 6.98 (d, J=7.3 Hz, 1H, Ar), 7.01 (s, 1H, Ar), 7.24 (t, J=7.8 Hz, 1H, Ar).
Quantity
0.69 mL
Type
reactant
Reaction Step One
Name
Quantity
307 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
595 mg
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:5])[CH2:2][CH2:3][CH3:4].[H-].[Na+].COCO[C:12]1[CH:13]=C(C=[CH:18][CH:19]=1)CCl>CN(C=O)C>[CH2:1]([S:5][CH2:13][CH2:12][CH2:19][CH3:18])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(CCC)S
Name
Quantity
307 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
595 mg
Type
reactant
Smiles
COCOC=1C=C(CCl)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1% AcOEt-Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)SCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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